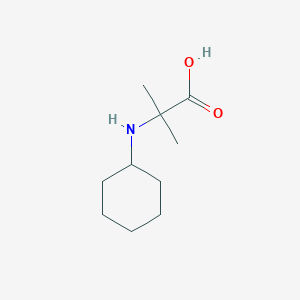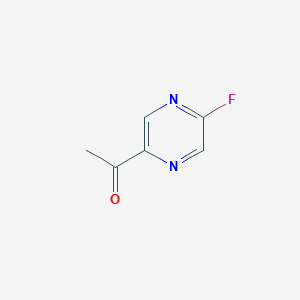
4'-Thioguanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Thioguanosine is a modified nucleoside where the oxygen atom at the 4’ position of the ribose ring is replaced by a sulfur atom. This compound is a derivative of guanosine and is known for its unique properties and applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-thioguanosine typically involves the conversion of guanosine through a series of chemical reactions. One common method includes the transient O-trimethylsilylation of guanosine, followed by the reaction with 2-cyanoethanethiol in the presence of N-methylpyrrolidine. This process yields 2-N-phenylacetyl-6-thioguanosine derivatives, which are then subjected to in situ dimethoxytritylation to produce the final product .
Industrial Production Methods: While specific industrial production methods for 4’-thioguanosine are not extensively documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions. The process is optimized for yield and purity, ensuring the compound meets the required standards for research and application.
Análisis De Reacciones Químicas
Types of Reactions: 4’-Thioguanosine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to its corresponding thiol form.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as thiols or amines can be used under mild conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of 4’-thioguanosine .
Aplicaciones Científicas De Investigación
4’-Thioguanosine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4’-thioguanosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The sulfur atom in the ribose ring enhances the compound’s stability and resistance to enzymatic degradation. This modification allows 4’-thioguanosine to act as a potent inhibitor of nucleic acid synthesis, leading to the disruption of DNA and RNA functions .
Molecular Targets and Pathways: 4’-Thioguanosine primarily targets enzymes involved in nucleic acid metabolism, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT). It is converted to its active form, 6-thioguanosine monophosphate (TGMP), which is further phosphorylated to thioguanosine diphosphate (TGDP) and thioguanosine triphosphate (TGTP). These active metabolites are incorporated into DNA and RNA, causing strand breaks and perturbing transcription and replication processes .
Comparación Con Compuestos Similares
4-Thiouridine: Another thionucleoside where the oxygen atom at the 4’ position of uridine is replaced by sulfur.
6-Thioinosine: A thionucleoside derivative of inosine with a sulfur atom at the 6’ position.
6-Thioguanine: A thiopurine analog used in the treatment of leukemia and other cancers.
Uniqueness of 4’-Thioguanosine: 4’-Thioguanosine is unique due to its specific modification at the 4’ position of the ribose ring, which imparts distinct chemical and biological properties. This modification enhances the compound’s stability and resistance to enzymatic degradation, making it a valuable tool in various research applications .
Propiedades
Fórmula molecular |
C10H13N5O4S |
|---|---|
Peso molecular |
299.31 g/mol |
Nombre IUPAC |
2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O4S/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19) |
Clave InChI |
YMZKESWXOOXHIW-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(N1C3C(C(C(S3)CO)O)O)N=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


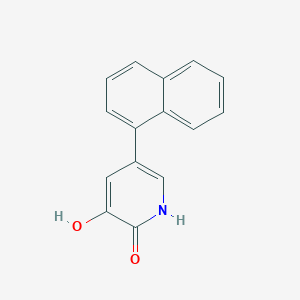
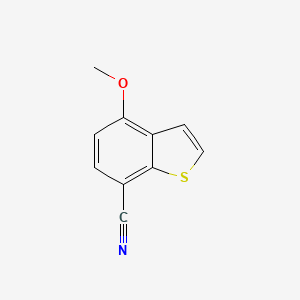
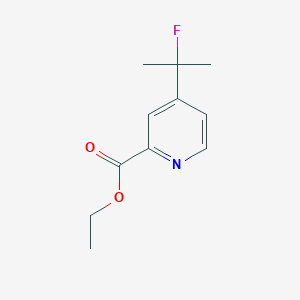
![Methyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B13887860.png)
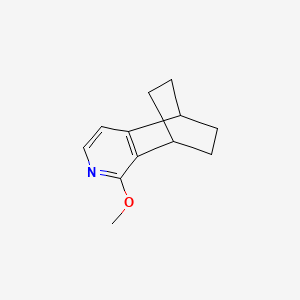
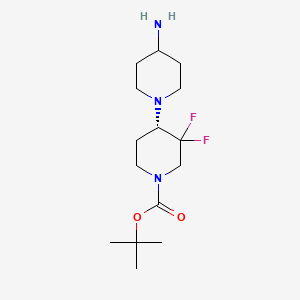
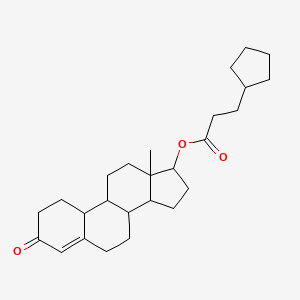
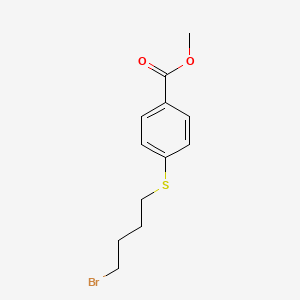
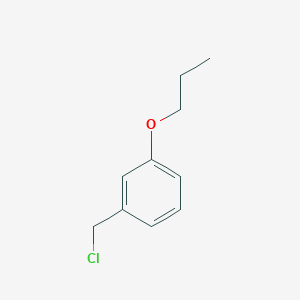
![Tert-butyl 3-[5-amino-4-cyano-3-(4-phenoxyphenyl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13887886.png)
![3-[(6-Bromoquinazolin-2-yl)amino]propan-1-ol](/img/structure/B13887894.png)
![3-{[(2S)-1-[(tert-butoxy)carbonyl]azetidin-2-yl]methoxy}-N,N,N-trimethylpyridin-2-aminium trifluoromethanesulfonate](/img/structure/B13887897.png)
